N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. The compound’s core structure consists of a bicyclic thienopyrimidinone scaffold substituted with a 4-fluorophenylmethyl group at position 3, while the acetamide side chain is N-substituted with a 3-chloro-4-fluorophenylmethyl group.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2N3O2S2/c23-16-9-14(3-6-17(16)25)10-26-19(29)12-32-22-27-18-7-8-31-20(18)21(30)28(22)11-13-1-4-15(24)5-2-13/h1-9H,10-12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRGRFPSOWMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Modifications
The thieno[3,2-d]pyrimidinone core is shared with 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (). Key differences include:
- Substituents on the thienopyrimidinone ring: The target compound has a 4-fluorophenylmethyl group at position 3, while ’s analog features a 4-chlorophenyl group.
- Electronic effects : Fluorine’s electron-withdrawing nature may improve metabolic stability compared to chlorine, which has a larger atomic radius and higher lipophilicity .
Acetamide Side Chain Variations
- Target compound : The acetamide is substituted with a 3-chloro-4-fluorophenylmethyl group. This dual halogenation introduces strong electron-withdrawing effects, which could influence binding affinity in hydrophobic pockets.
- ’s compound: The acetamide bears a 2-(trifluoromethyl)phenyl group.
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the thienopyrimidinone core with a 1,2,4-triazole ring.
Physicochemical and Pharmacokinetic Properties
*Predicted based on substituent effects.
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